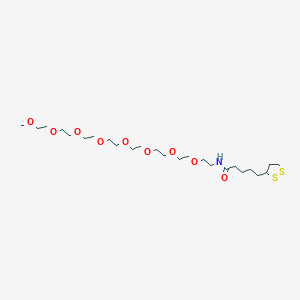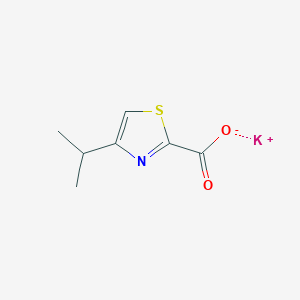![molecular formula C10H9IN2 B1407655 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine CAS No. 1447912-71-1](/img/structure/B1407655.png)
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine
Descripción general
Descripción
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with cyclopropyl ketone and subsequent iodination. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction conditions often include the use of a catalyst such as a Lewis acid and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the iodo group.
Cyclization Reactions: The cyclopropyl group can participate in ring-opening reactions, leading to the formation of different cyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and cyclized derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyclopropyl and iodo groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-6-chloroimidazo[1,2-a]pyridine
- 2-Cyclopropyl-6-bromoimidazo[1,2-a]pyridine
- 2-Cyclopropyl-6-fluoroimidazo[1,2-a]pyridine
Uniqueness
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodo group, which imparts distinct reactivity and biological properties compared to its chloro, bromo, and fluoro analogues. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s overall efficacy .
Propiedades
IUPAC Name |
2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLGMWFOZMALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C=C(C=CC3=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B1407575.png)
![(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride](/img/structure/B1407577.png)


![3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B1407583.png)

![2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B1407586.png)
![1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407588.png)
![(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride](/img/structure/B1407589.png)
![[2-(1-Methyl-1H-indol-3-yl)-2-phenylethyl]amine acetate](/img/structure/B1407590.png)
![1-[5-Bromo-2-(pyridin-2-ylmethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407591.png)

![1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1407595.png)
